molecular formula C12H8N2OS B5552523 N-(3-cyanothiophen-2-yl)benzamide CAS No. 55654-17-6

N-(3-cyanothiophen-2-yl)benzamide

Cat. No.: B5552523
CAS No.: 55654-17-6
M. Wt: 228.27 g/mol
InChI Key: UYXFBYOJMQUYNV-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)benzamide: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a benzamide group attached to a thiophene ring, which is further substituted with a cyano group at the 3-position.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions for “N-(3-cyano-2-thienyl)benzamide” could involve further exploration of its potential biological activities, given the known activities of similar benzamide and thiophene derivatives . Additionally, new synthetic strategies could be developed to improve the efficiency and selectivity of its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiophen-2-yl)benzamide typically involves the reaction of 3-cyanothiophene-2-amine with benzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3-cyanothiophen-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: N-(3-cyanothiophen-2-yl)benzamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the benzamide group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c13-8-10-6-7-16-12(10)14-11(15)9-4-2-1-3-5-9/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXFBYOJMQUYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305699
Record name N-(3-Cyano-2-thienyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55654-17-6
Record name N-(3-Cyano-2-thienyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55654-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Cyano-2-thienyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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